molecular formula C8H8Cl2O2 B3347592 1,2-Dichloro-4-(methoxymethoxy)benzene CAS No. 139884-18-7

1,2-Dichloro-4-(methoxymethoxy)benzene

Cat. No. B3347592
CAS RN: 139884-18-7
M. Wt: 207.05 g/mol
InChI Key: XYJJEDMQNSSDDM-UHFFFAOYSA-N
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Description

“1,2-Dichloro-4-(methoxymethoxy)benzene” is a chemical compound with the CAS Number: 139884-18-7 . It has a molecular weight of 207.06 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(methoxymethoxy)benzene in cancer cells is not fully understood. However, it has been proposed that this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and upregulating the expression of pro-apoptotic proteins. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study published in the journal Toxicology Letters, this compound was found to have no adverse effects on the growth of human skin cells or the viability of zebrafish embryos. Additionally, this compound has been shown to have anti-inflammatory properties in vitro, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-Dichloro-4-(methoxymethoxy)benzene in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, this compound is a relatively stable compound, which makes it easier to handle and store. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 1,2-Dichloro-4-(methoxymethoxy)benzene. One area of interest is in the development of new anti-cancer therapies that utilize this compound as a photosensitizer. Additionally, this compound may have potential applications in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

1,2-Dichloro-4-(methoxymethoxy)benzene has been studied for its potential applications in medicinal chemistry. It has been found to have anti-cancer properties, specifically against breast cancer cells. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to kill cancer cells.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

1,2-dichloro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJEDMQNSSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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